AS2863619
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAALWRORLTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unveiling of a Novel Immunomodulatory Pathway: A Technical Guide to the AS2863619 Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the signaling pathway of AS2863619, a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This compound has garnered significant interest for its ability to induce the differentiation of conventional T cells (Tconv) into regulatory T cells (Tregs), offering a promising therapeutic avenue for various immunological diseases. This document provides a comprehensive overview of the molecular mechanism, quantitative data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: From Kinase Inhibition to Immune Regulation
This compound exerts its immunomodulatory effects by selectively inhibiting CDK8 and CDK19, leading to the induction of the master transcription factor for Tregs, Forkhead box P3 (Foxp3). The signaling cascade is initiated by the binding of this compound to the ATP-binding pocket of CDK8 and CDK19, thereby inhibiting their kinase activity. This inhibition sets off a downstream signaling cascade that culminates in the conversion of Tconv cells into immunosuppressive Tregs.
The key molecular events in the this compound signaling pathway are as follows:
-
Inhibition of CDK8/19: this compound potently inhibits the kinase activity of both CDK8 and its close homolog CDK19.[1][2][3][4][5][6]
-
Modulation of STAT5 Phosphorylation: Inhibition of CDK8/19 by this compound leads to a critical shift in the phosphorylation status of the Signal Transducer and Activator of Transcription 5 (STAT5). Specifically, it suppresses the serine phosphorylation of the PSP motif of STAT5 while enhancing the tyrosine phosphorylation in its C-terminal domain.[2][3][4][7]
-
STAT5 Activation and Nuclear Translocation: The enhanced tyrosine phosphorylation promotes the activation and retention of STAT5 in the nucleus.[6][7]
-
Foxp3 Gene Activation: Activated STAT5 binds to the conserved non-coding sequence (CNS) regions of the Foxp3 gene locus, acting as a direct transcriptional activator.
-
Induction of Regulatory T Cells: The increased expression of Foxp3 drives the differentiation of both naïve and effector/memory T cells into functionally stable Foxp3+ Tregs.[1][2][5][8] This process is dependent on T-cell receptor (TCR) and Interleukin-2 (IL-2) stimulation but is independent of Transforming Growth Factor-beta (TGF-β).[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Target | Assay Type |
| IC50 | 0.6099 nM | CDK8 | Cell-free assay |
| IC50 | 4.277 nM | CDK19 | Cell-free assay |
| EC50 (Foxp3 induction) | 32.5 nM | Tconv cells | In vitro assay |
Table 1: Potency of this compound. [1][6]
| Treatment | Effect on STAT5 Phosphorylation | Cell Type |
| This compound (1 µM; 22 hours) | ~40% suppression of serine phosphorylation (PSP motif) | Mouse CD4+ T cells |
| This compound (1 µM; 22 hours) | ~160% enhancement of tyrosine phosphorylation (C-terminal domain) | Mouse CD4+ T cells |
Table 2: Effect of this compound on STAT5 Phosphorylation. [2][3][5]
Visualizing the Pathway and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for its investigation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's signaling pathway.
In Vitro Conversion of Conventional T cells to Regulatory T cells
This protocol outlines the steps for inducing the differentiation of murine naïve CD4+ T cells into Tregs using this compound.
Materials:
-
Murine spleen or lymph nodes
-
CD4+ T Cell Isolation Kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε antibody (clone 145-2C11)
-
Anti-CD28 antibody (clone 37.51)
-
Recombinant murine IL-2
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
T Cell Isolation: Isolate naïve CD4+ T cells from the spleen or lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.
-
Plate Coating: Coat a 96-well plate with anti-CD3ε antibody at a concentration of 2 µg/mL in sterile PBS overnight at 4°C.
-
Cell Plating: Wash the coated plate twice with sterile PBS. Plate the isolated naïve CD4+ T cells at a density of 1 x 105 cells per well in 200 µL of complete RPMI-1640 medium.
-
Stimulation and Treatment: Add soluble anti-CD28 antibody (2 µg/mL) and recombinant murine IL-2 (10 ng/mL) to each well. Add this compound to the desired final concentration (e.g., 1 µM). Include a DMSO vehicle control.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis of Foxp3 expression by flow cytometry or western blotting.
Flow Cytometry Analysis of Foxp3 Expression
This protocol describes the intracellular staining procedure for detecting Foxp3 expression in T cells.
Materials:
-
Treated and control T cells from the in vitro conversion assay
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer (e.g., from a commercial Foxp3 staining buffer set)
-
Permeabilization Buffer (e.g., from a commercial Foxp3 staining buffer set)
-
Fluorochrome-conjugated anti-mouse CD4 antibody
-
Fluorochrome-conjugated anti-mouse Foxp3 antibody (clone FJK-16s)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Surface Staining: Harvest the cells and wash them with FACS buffer. Resuspend the cells in FACS buffer containing the anti-CD4 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in 1 mL of Fixation/Permeabilization Buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash: Wash the cells with 1 mL of Permeabilization Buffer.
-
Intracellular Staining: Resuspend the cell pellet in the residual volume and add the anti-Foxp3 antibody or the isotype control antibody. Incubate for at least 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Analyze the percentage of Foxp3+ cells within the CD4+ T cell population.
STAT5 Phosphorylation Assay by Flow Cytometry
This protocol details the method for analyzing the phosphorylation status of STAT5 in response to this compound treatment.
Materials:
-
Treated and control T cells
-
Serum-free RPMI-1640 medium
-
Recombinant murine IL-2
-
This compound
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm Buffer III
-
Fluorochrome-conjugated anti-mouse CD4 antibody
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Fluorochrome-conjugated anti-phospho-STAT5 (pS726/pS731) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Isolate and stimulate CD4+ T cells as described in the in vitro conversion protocol. Treat the cells with this compound or vehicle control for the desired time (e.g., 22 hours).
-
Cytokine Stimulation: Shortly before fixation, stimulate the cells with a high concentration of IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C to induce maximal STAT5 phosphorylation.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Pellet the cells and resuspend them in ice-cold Phosflow Perm Buffer III. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with FACS buffer. Resuspend the cells in FACS buffer containing anti-CD4, anti-phospho-STAT5 (Tyr), and anti-phospho-STAT5 (Ser) antibodies. Incubate for 60 minutes at room temperature in the dark.
-
Wash and Acquisition: Wash the cells twice with FACS buffer and resuspend them for analysis on a flow cytometer. Quantify the median fluorescence intensity (MFI) of phospho-STAT5 staining in the CD4+ T cell population.
Affinity Purification for Target Identification
This protocol provides a general framework for identifying the protein targets of this compound using affinity purification coupled with mass spectrometry.
Materials:
-
This compound analog with a linker for immobilization
-
Affinity matrix (e.g., NHS-activated Sepharose beads)
-
T cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or a solution of free this compound)
-
Mass spectrometer
Procedure:
-
Ligand Immobilization: Covalently couple the this compound analog to the affinity matrix according to the manufacturer's instructions.
-
Cell Lysis: Prepare a protein lysate from a large number of T cells (e.g., Jurkat cells or primary activated T cells).
-
Affinity Chromatography: Incubate the cell lysate with the this compound-coupled beads to allow for binding of target proteins. Include a control with beads coupled to a non-binding molecule.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using an appropriate elution buffer. A competitive elution with an excess of free this compound is recommended to increase specificity.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound pulldown compared to the control. CDK8 and CDK19 would be the expected primary targets.
This guide provides a foundational understanding of the this compound signaling pathway and the experimental approaches to its study. Further investigation into the nuances of this pathway holds the potential for the development of novel therapies for a range of immune-mediated disorders.
References
- 1. ptglab.com [ptglab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The importance of Foxp3 antibody and fixation/permeabilization buffer combinations in identifying CD4+CD25+Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 7. Flow Cytometry, FoxP3/Transcription Factor Fixation and Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
The Cyclin-Dependent Kinase 8/19 Inhibitor AS2863619: A Technical Guide to its Modulation of STAT5 Phosphorylation and Induction of Regulatory T Cells
For Immediate Release
This technical document provides an in-depth analysis of AS2863619, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It is intended for researchers, scientists, and professionals in drug development interested in the molecular mechanisms of immune regulation. This guide details the compound's significant impact on the phosphorylation status of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor in T cell differentiation, and its subsequent effect on the induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs).
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of CDK8 and its paralog, CDK19.[1][2] Mechanistically, the inhibition of CDK8/19 by this compound prevents the phosphorylation of a serine residue located in the PSP (proline-serine-proline) motif of STAT5.[1] This specific inhibition leads to a significant shift in the post-translational modifications of STAT5. While serine phosphorylation is suppressed, the tyrosine phosphorylation at the C-terminal domain of STAT5 is enhanced, leading to its sustained activation.[3] This activated, tyrosine-phosphorylated STAT5 is retained in the nucleus, where it can effectively bind to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS)0, and to a lesser extent the promoter and CNS2 regions. This enhanced binding initiates the transcription of Foxp3, the master regulator of Treg cell development, and promotes the expression of other genes crucial for Treg function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on in vitro and cell-based assays.
Table 1: Inhibitory and Effector Concentrations of this compound
| Parameter | Target/Effect | Value |
| IC50 | CDK8 (cell-free assay) | 0.61 nM[1][2][3] |
| IC50 | CDK19 (cell-free assay) | 4.28 nM[1][2][3] |
| EC50 | Foxp3 induction in Tconv cells | 32.5 nM[1] |
Table 2: Effect of this compound on STAT5 Phosphorylation in Mouse CD4+ T cells
| Phosphorylation Site | Treatment | Effect (% of Control) |
| Serine (PSP motif) | This compound (1 µM; 22 hours) | ~40%[3] |
| Tyrosine (C-terminal domain) | This compound (1 µM; 22 hours) | ~160%[3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound action on STAT5 phosphorylation.
Caption: Experimental workflow for analyzing STAT5 phosphorylation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound.
In Vitro Kinase Assay for CDK8/19 Inhibition
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% (w/v) bovine serum albumin, and 1 mM DTT.
-
Enzyme and Substrate Addition: Add recombinant human CDK8/CycC or CDK19/CycC enzyme and a biotinylated peptide substrate derived from STAT1 to the reaction mixture.
-
Compound Incubation: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.
-
Termination and Detection: Terminate the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate. Detect the phosphorylated substrate using a europium-labeled anti-phospho-STAT1 antibody and time-resolved fluorescence spectroscopy.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Induction and Analysis of Foxp3+ T cells
-
T Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25−) from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, penicillin, and streptomycin.
-
T Cell Receptor (TCR) Stimulation: Coat culture plates with anti-CD3 and anti-CD28 antibodies to provide TCR stimulation.
-
Compound and Cytokine Treatment: Add varying concentrations of this compound or DMSO to the cultures. Add recombinant human IL-2 to all wells.
-
Incubation: Culture the cells for 3 to 4 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25). For intracellular Foxp3 staining, fix and permeabilize the cells using a commercially available kit, followed by staining with an anti-Foxp3 antibody.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of Foxp3+ cells within the CD4+ T cell population. Calculate the EC50 for Foxp3 induction.
Immunoprecipitation and Western Blotting for STAT5 Phosphorylation
-
Cell Culture and Treatment: Culture mouse CD4+ T cells with IL-2. Treat the cells with 1 µM this compound or DMSO for 22 hours.[3]
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-STAT5 antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads for 2 hours.
-
Washing and Elution: Wash the beads extensively with lysis buffer and elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for phospho-serine STAT5 (PSP motif) and phospho-tyrosine STAT5 (C-terminal domain). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to total STAT5 levels.
This technical guide provides a comprehensive overview of the molecular interactions and cellular effects of this compound, with a specific focus on its role in modulating STAT5 phosphorylation. The provided data and protocols serve as a valuable resource for researchers investigating novel immunomodulatory therapeutics.
References
AS2863619: A Novel CDK8/19 Inhibitor for the Induction of Antigen-Specific Regulatory T Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AS2863619, a potent and selective small-molecule inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). This compound has garnered significant interest for its ability to induce the differentiation of conventional T cells (Tconv) into functional Foxp3-expressing regulatory T cells (Tregs), offering a promising therapeutic strategy for various immunological diseases.
Introduction and Discovery
This compound was identified as a novel molecule capable of converting both naïve and effector/memory antigen-specific CD4+ and CD8+ T cells into Foxp3+ Tregs.[1] This induction occurs through an Interleukin-2 (IL-2) dependent but Transforming Growth Factor-beta (TGF-β) independent mechanism, distinguishing it from other known Foxp3-inducing agents.[1][2] The compound is orally active and has shown efficacy in preclinical models of allergy and autoimmune diseases.[1][3][4]
Mechanism of Action
This compound exerts its function by selectively inhibiting the kinase activity of CDK8 and its paralog CDK19.[1] These kinases are key regulators of T cell fate, and their inhibition by this compound sets off a specific signaling cascade that culminates in the expression of Foxp3, the master transcription factor for Tregs.
The core mechanism involves the Signal Transducer and Activator of Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5, which inactivates it and hinders Foxp3 expression.[1][3] this compound blocks this inhibitory phosphorylation.[3][4][5] This leads to an augmentation of tyrosine phosphorylation on STAT5, maintaining its active state.[1][4][5] Activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS)0, to induce its transcription.[1] This enhanced STAT5 activation also upregulates the expression of other genes crucial for Treg function, such as Il2ra, Tnfrsf18, Foxo1, Ccr4, and Icos.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Activity | IC50 / EC50 | Cell/Assay Type | Reference |
| CDK8 Inhibition | 0.61 nM (IC50) | Cell-free assay | [3][4][6] |
| CDK19 Inhibition | 4.28 nM (IC50) | Cell-free assay | [3][4][6] |
| Foxp3 Induction | 32.5 nM (EC50) | Tconv cells | [3] |
Table 2: In Vitro Experimental Conditions and Effects
| Parameter | Value | Cell Type | Effect | Reference |
| Concentration | 1.0 µM | Mouse CD4+ T cells | Suppresses STAT5 serine phosphorylation to ~40% of control | [4][5] |
| Concentration | 1.0 µM | Mouse CD4+ T cells | Enhances STAT5 tyrosine phosphorylation to ~160% of control | [4][5] |
| Treatment Time | 22 hours | Mouse CD4+ T cells | Significant modulation of STAT5 phosphorylation | [4][5] |
Table 3: In Vivo Experimental Conditions and Effects
| Parameter | Value | Animal Model | Effect | Reference |
| Dosage | 30 mg/kg | DO11.10 TCR transgenic mice | In vivo Foxp3 induction in antigen-activated T cells | [4] |
| Dosage | 30 mg/kg (daily, p.o.) | Skin contact hypersensitivity model | Suppressed skin hypersensitivity and reduced inflammatory cell infiltration | [3][5] |
| Dosage | 30 mg/kg | NOD mice | Suppressed spontaneous diabetes development | |
| Dosage | 30 mg/kg | EAE mice | Suppressed experimental allergic encephalomyelitis | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
4.1. In Vitro T Cell Differentiation Assay
This assay is used to assess the ability of this compound to induce Foxp3 expression in T cells.
-
Cell Isolation: Naïve (CD44lowCD62Lhigh) or effector/memory (CD44highCD62Llow) CD4+ and CD8+ T cells are isolated from the spleens and lymph nodes of mice.[2]
-
Cell Culture: 2 x 105 CD4+ T cells are plated with 4 x 104 T cell-depleted splenocytes in the presence of an antigen (e.g., 5 µM OVA peptide for DO11.10 T cells).[6] Alternatively, cells can be stimulated with anti-CD3/CD28 mAb-coated beads.[2]
-
Compound Treatment: this compound is added to the culture at a concentration of 1.0 µM, with DMSO used as a vehicle control.[6] Recombinant IL-2 is also added to the culture.
-
Incubation: Cells are cultured for a specified period (e.g., 3-5 days).
-
Analysis: Foxp3 expression is analyzed by flow cytometry using intracellular staining with an anti-Foxp3 antibody.
4.2. In Vivo Skin Contact Hypersensitivity Model
This model assesses the therapeutic efficacy of this compound in an in vivo setting of inflammation.
-
Sensitization: Mice are sensitized by applying a hapten, such as 2,4-dinitrofluorobenzene (DNFB), to the skin.[4][5]
-
Treatment: Following sensitization, mice are treated with this compound (e.g., 30 mg/kg, oral administration, daily for 2 weeks) or a vehicle control.[4][5]
-
Elicitation: After the treatment period, a secondary challenge with the hapten is applied to elicit a hypersensitivity response.
-
Assessment: The severity of the inflammatory response is measured (e.g., ear swelling). Skin tissue is collected for histological analysis to assess inflammatory cell infiltration. Lymph node cells are analyzed by flow cytometry to determine the ratios of IFN-γ+ effector T cells and KLRG1+Foxp3+ regulatory T cells.[4][5]
Therapeutic Potential and Future Directions
The ability of this compound to induce antigen-specific Tregs holds significant therapeutic potential for a wide range of immune-mediated disorders, including autoimmune diseases, allergies, and transplant rejection.[1][7][8] By converting pathogenic effector T cells into regulatory cells specifically at the site of inflammation, this compound could offer a highly targeted and potent immunomodulatory therapy. The induced Tregs have been shown to be functionally suppressive and, in vivo, acquire stable Treg-specific epigenetic alterations.[1][6]
Further research is warranted to fully elucidate the long-term stability and safety profile of this compound-induced Tregs. While preclinical studies have not shown discernible toxicity in mice, inhibitors of CDK8/19 have demonstrated toxicity in other species, a factor that requires careful consideration in clinical development.[1][4] The synergistic effect of this compound with TGF-β in inducing Foxp3 suggests potential combination therapy strategies.[2] Ultimately, this compound represents a promising lead compound in the development of novel immunotherapies aimed at restoring immune tolerance.
References
- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. This compound | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic principles of AS2863619 in immune modulation
An In-Depth Technical Guide on the Core Principles of AS2863619 in Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, orally active small molecule that has demonstrated significant immunomodulatory properties. Its primary mechanism of action involves the selective inhibition of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19.[1][2] This inhibition triggers a specific signaling cascade that leads to the induction of Forkhead box P3 (Foxp3), the master transcriptional regulator of regulatory T cells (Tregs). Consequently, this compound can effectively convert conventional T cells (Tconv), including naïve and effector/memory T cells, into Foxp3+ Tregs.[1][3] This targeted induction of Tregs, which are crucial for maintaining immune homeostasis and self-tolerance, positions this compound as a promising therapeutic agent for a variety of immunological diseases.[1] This guide provides a comprehensive overview of the fundamental principles of this compound's action, including its mechanism, quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: CDK8/19 Inhibition and STAT5 Activation
The immunomodulatory effects of this compound are rooted in its ability to inhibit CDK8 and CDK19.[1][2] In the context of T cell activation, TCR signaling leads to the activation of CDK8/19.[3] These kinases then phosphorylate the signal transducer and activator of transcription 5 (STAT5) on a serine residue within the PSP motif, which is an inhibitory phosphorylation event that hinders Foxp3 expression.[1][3]
This compound intervenes by inhibiting CDK8/19, thereby preventing this inhibitory serine phosphorylation of STAT5.[1][3] This allows for the IL-2-dependent activating tyrosine phosphorylation of STAT5 to predominate.[1][3][4] The activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS)0, to induce its expression.[3] This entire process is notably independent of transforming growth factor-beta (TGF-β), a canonical inducer of Tregs.[1][3]
Quantitative Data Summary
The following tables provide a structured summary of the key quantitative data associated with this compound's activity.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK8 | 0.61[1][2] |
| CDK19 | 4.28[1][2] |
Table 2: Modulation of STAT5 Phosphorylation by this compound in Mouse CD4+ T Cells
| Treatment Condition (1 µM this compound, 22 hours) | Effect on STAT5 Serine Phosphorylation (vs. Control) | Effect on STAT5 Tyrosine Phosphorylation (vs. Control) |
| This compound | Suppression to ~40%[1][2] | Enhancement to ~160%[1][2] |
Signaling Pathway Visualization
The signaling pathway for this compound-mediated Foxp3 induction is depicted below.
Caption: this compound inhibits CDK8/19, leading to enhanced STAT5 activation and Foxp3 induction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Foxp3 Induction in T Cells
This assay is fundamental to demonstrating the Treg-inducing capability of this compound.
-
Cell Isolation: Naïve (CD4+CD44lowCD62Lhigh) or effector/memory (CD4+CD44highCD62Llow) T cells are isolated from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 monoclonal antibody-coated beads at a 1:1 bead-to-cell ratio. Recombinant human IL-2 (e.g., 100 U/mL) is added to the culture.[4]
-
Treatment: this compound, dissolved in DMSO, is added to the cultures at various concentrations (e.g., 0.1-1 µM). A vehicle control (DMSO) is run in parallel.
-
Incubation: The cells are incubated for 3-5 days at 37°C in a 5% CO2 humidified incubator.
-
Analysis: Cells are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD4, CD25) and then fixed, permeabilized, and stained for intracellular Foxp3. The percentage of CD4+Foxp3+ cells is quantified by flow cytometry.
In Vivo Model of Contact Hypersensitivity
This protocol assesses the therapeutic efficacy of this compound in a mouse model of skin inflammation.
-
Animals: BALB/c mice are commonly used.
-
Sensitization: Mice are sensitized by the topical application of 2,4-dinitrofluorobenzene (DNFB) onto a shaved area of their abdomen.
-
Treatment and Challenge: After a sensitization period (e.g., 5 days), mice are challenged by applying a lower concentration of DNFB to one ear. Oral administration of this compound (e.g., 30 mg/kg daily) or vehicle is initiated at the time of challenge and continued for the duration of the experiment (e.g., 2 weeks).[1][2]
-
Evaluation of Inflammation: Ear swelling is measured at various time points post-challenge using a caliper. The change in ear thickness serves as a quantitative measure of the inflammatory response.
-
Immunophenotyping: Draining lymph nodes are harvested, and single-cell suspensions are prepared for flow cytometric analysis to determine the frequencies of different T cell subsets, such as Tregs (CD4+Foxp3+) and IFN-γ-producing cells.[1]
Experimental Workflow Visualization
The workflow for the in vivo contact hypersensitivity model is outlined below.
Caption: Workflow for the in vivo evaluation of this compound in a contact hypersensitivity model.
Conclusion and Future Directions
This compound represents a novel approach to immune modulation by targeting the CDK8/19-STAT5-Foxp3 axis. Its ability to induce the generation of antigen-specific Tregs in a TGF-β-independent manner offers a distinct advantage, particularly in inflammatory environments where Treg stability and function can be compromised.[3] The preclinical data strongly support its potential for treating a range of autoimmune and inflammatory disorders.[1] Future research should focus on elucidating the long-term stability and suppressive function of this compound-induced Tregs, as well as exploring its efficacy in a broader array of disease models. Clinical investigation will be crucial to translate these promising preclinical findings into tangible therapeutic benefits for patients with immune-mediated diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Methodological & Application
Application Notes and Protocols for AS2863619 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] It has garnered significant interest in immunological research due to its ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3), the master regulator of regulatory T cells (Tregs). By inhibiting CDK8/19, this compound enhances the activation of STAT5, a key signaling molecule that promotes the differentiation of conventional T cells into immunosuppressive Foxp3+ Tregs.[1] This unique mechanism of action makes this compound a valuable tool for studying Treg biology and a potential therapeutic agent for various immune-mediated diseases. These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, based on currently available data.
Mechanism of Action: CDK8/19-STAT5-Foxp3 Axis
This compound exerts its biological effects by targeting the CDK8/19 kinase module, which is a component of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8 and CDK19 phosphorylate STAT5 on serine residues, which leads to the inactivation of STAT5 and subsequent repression of Foxp3 gene expression. By inhibiting CDK8 and CDK19, this compound prevents this negative regulation, leading to sustained STAT5 activation and enhanced binding to the Foxp3 gene locus, ultimately driving the expression of Foxp3 and promoting the conversion of conventional T cells into Tregs.[2][3] This induction of Tregs by this compound has been shown to be independent of TGF-β, a canonical inducer of Tregs.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo dosages and inhibitory concentrations of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ (CDK8) | 0.61 nM | Cell-free assay | [1][2] |
| IC₅₀ (CDK19) | 4.28 nM | Cell-free assay | [1][2] |
| Effective Concentration | 1 µM | Mouse CD4+ T cells | [1] |
Table 2: In Vivo Dosage of this compound in Mouse Models
| Mouse Model | Dosage | Route of Administration | Frequency | Duration | Outcome | Reference |
| Contact Hypersensitivity (DNFB) | 30 mg/kg | Oral | Daily | 2 weeks | Reduced inflammatory response | [1] |
| Antigen-Specific T cell Response (DO11.10 TCR transgenic) | 30 mg/kg | Oral | Not specified | Not specified | Induction of antigen-specific Foxp3+ T cells | [1] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral gavage in mice. Due to its low aqueous solubility, a suspension is recommended.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: To prepare a 0.5% CMC-Na solution, add 0.5 g of CMC-Na to 100 mL of sterile water. Stir vigorously until the CMC-Na is fully dissolved. This may take some time and gentle heating can aid dissolution. Allow the solution to cool to room temperature before use.
-
This compound Suspension Preparation:
-
Direct Suspension (Recommended):
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals. For a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), you would need 0.75 mg of this compound per mouse.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% CMC-Na vehicle.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the suspension for 5-10 minutes to ensure a fine, homogenous mixture.
-
-
Suspension with DMSO (Alternative):
-
If struggling with wettability, first dissolve the this compound powder in a minimal amount of DMSO (e.g., 10-20 µL).
-
Add the 0.5% CMC-Na vehicle to the DMSO solution and immediately vortex vigorously to prevent precipitation.
-
Sonicate as described above. The final concentration of DMSO should be kept low (ideally <5%).
-
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Gently restrain the mouse and administer the calculated volume of the this compound suspension via oral gavage using a suitable gavage needle.
-
Administer a vehicle-only control to a separate group of mice.
-
Protocol 2: DNFB-Induced Contact Hypersensitivity Model
This protocol outlines the induction of contact hypersensitivity (CHS) using 2,4-dinitrofluorobenzene (DNFB) and treatment with this compound.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
DNFB (Sigma-Aldrich)
-
Olive oil
-
Micropipettes
-
Digital calipers
-
Mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Sensitization (Day 0):
-
Prepare a 0.5% DNFB solution by dissolving DNFB in a 4:1 mixture of acetone and olive oil.
-
Shave a small area on the abdomen of each mouse.
-
Apply 25 µL of the 0.5% DNFB solution to the shaved abdomen.
-
-
Treatment (Days 5-13):
-
Begin daily oral administration of this compound (30 mg/kg) or vehicle to the respective groups of mice.
-
-
Challenge (Day 5):
-
Five days after sensitization, measure the baseline thickness of both ears of each mouse using digital calipers.
-
Prepare a 0.2% DNFB solution in a 4:1 mixture of acetone and olive oil.
-
Apply 10 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear of each mouse. The left ear can serve as an untreated control.
-
-
Measurement of Ear Swelling (Day 6-7):
-
24 to 48 hours after the challenge, measure the thickness of both ears again.
-
The degree of ear swelling is calculated as the difference between the ear thickness before and after the challenge.
-
Compare the ear swelling between the this compound-treated and vehicle-treated groups.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of contact hypersensitivity.
References
Application of AS2863619 in Autoimmune Disease Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] In the context of immunology, this compound has emerged as a significant research tool due to its ability to induce the expression of Forkhead box P3 (Foxp3), the master transcription factor for regulatory T cells (Tregs).[1][2][3] This unique mechanism of action allows for the conversion of conventional T cells (Tconv), including naïve and effector/memory T cells, into immunosuppressive Foxp3+ Tregs.[4] This targeted expansion of the Treg population presents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.[2][4]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in established mouse models of autoimmune diseases.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting CDK8 and CDK19, which are key negative regulators of Foxp3 expression in activated T cells. The core mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, which is crucial for Treg differentiation and function.[4]
Under normal conditions, upon T cell receptor (TCR) stimulation, CDK8/19 phosphorylates STAT5 on a serine residue within the PSP motif. This serine phosphorylation inhibits the transcriptional activity of STAT5, thereby suppressing Foxp3 gene expression.[4]
This compound inhibits the kinase activity of CDK8/19, preventing the inhibitory serine phosphorylation of STAT5.[1][4] This leads to an enhanced and sustained phosphorylation of STAT5 on a key tyrosine residue in its C-terminal domain.[2][4] The activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS)0, to drive Foxp3 expression.[4] This induction of Foxp3 is dependent on Interleukin-2 (IL-2) and TCR stimulation but is notably independent of Transforming Growth Factor-beta (TGF-β).[2][4]
The resulting this compound-induced Tregs acquire suppressive functions and, particularly in an in vivo setting, can develop stable Treg-specific epigenetic signatures.[3][4] This leads to an increase in the proportion of functional Tregs, which can suppress inflammatory responses and ameliorate disease in models of autoimmunity and allergy.[4]
Figure 1: Signaling pathway of this compound in T cells.
Data Presentation
| Parameter | Value | Reference |
| Target | Cyclin-Dependent Kinase 8 (CDK8) | [1][2] |
| IC₅₀ (CDK8) | 0.61 nM | [1][2] |
| Target | Cyclin-Dependent Kinase 19 (CDK19) | [1][2] |
| IC₅₀ (CDK19) | 4.28 nM | [1][2] |
| Activity | Foxp3 Inducer in Tconv cells | [1] |
| EC₅₀ (Foxp3 Induction) | 32.5 nM | [1] |
| Effect on STAT5 (1 µM, 22 hrs) | Suppresses serine phosphorylation to ~40% of control | [2] |
| Effect on STAT5 (1 µM, 22 hrs) | Enhances tyrosine phosphorylation to ~160% of control | [2] |
Experimental Protocols
In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, characterized by T cell-mediated autoimmune inflammation of the central nervous system.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile PBS
-
Syringes and needles for immunization and administration
-
Oral gavage needles (18-20 gauge for mice)
Protocol:
-
Preparation of MOG₃₅₋₅₅/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG₃₅₋₅₅ in CFA.
-
A common concentration is 200 µg of MOG₃₅₋₅₅ per 100 µL of emulsion.
-
Mix equal volumes of MOG₃₅₋₅₅ (dissolved in sterile PBS) and CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe. A stable emulsion is formed when a drop of the mixture does not disperse in water.
-
-
Induction of EAE (Day 0):
-
Anesthetize mice.
-
Subcutaneously inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Second PTX Administration (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile PBS.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 30 mg/kg body weight.
-
Beginning on Day 0 or at the onset of clinical signs, administer this compound or vehicle daily via oral gavage.
-
The volume administered should not exceed 10 mL/kg.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.
-
Score the disease severity using a standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., Day 21-28), mice can be euthanized.
-
Spleens and lymph nodes can be harvested for analysis of Treg populations by flow cytometry.
-
Spinal cords can be collected for histological analysis of inflammation and demyelination.
-
References
AS2863619: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of AS2863619 for use in cell culture experiments. This compound is a potent and selective dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, which has been shown to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T cells (Tregs).
Physicochemical Properties and Solubility
This compound is a small molecule with the molecular formula C₁₆H₁₄Cl₂N₈O and a molecular weight of 405.24 g/mol .[1][2] Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. For cell culture applications, DMSO is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 - 250 | 148.06 - 616.92 | Use of fresh, moisture-free DMSO is recommended. Ultrasonic treatment may be necessary for higher concentrations.[1][3] |
| Water | ≥ 100 | ≥ 246.77 | The saturation point is not fully characterized.[3] |
| Ethanol | 4 | 9.87 | Limited solubility.[1] |
| Ethanol | < 1 | - | Very low solubility.[1] |
Table 1: Solubility of this compound in Various Solvents.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of CDK8 and CDK19 with IC₅₀ values of 0.61 nM and 4.28 nM, respectively.[4][5] These kinases are components of the Mediator complex and play a role in transcriptional regulation.[6][7] In T cells, CDK8 and CDK19 negatively regulate the activity of the transcription factor STAT5 by phosphorylating a serine residue in its PSP motif.[6][8]
Inhibition of CDK8/19 by this compound prevents this serine phosphorylation, leading to enhanced tyrosine phosphorylation of STAT5.[3][5] This activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, inducing its expression.[4][8] The induction of Foxp3 is a critical step in the differentiation of conventional T cells (Tconv) into regulatory T cells (Tregs).[8][9] This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF-β.[5][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PMC [pmc.ncbi.nlm.nih.gov]
Combining AS2863619 with IL-2 for Enhanced Regulatory T Cell Expansion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the combined use of AS2863619, a potent CDK8/19 inhibitor, and Interleukin-2 (IL-2) for the expansion of regulatory T cells (Tregs). The protocols outlined herein are intended to guide researchers in immunology, drug discovery, and cell therapy development. This compound induces the expression of Foxp3, the master transcription factor for Tregs, in an IL-2 dependent manner, offering a promising strategy for generating stable and functional Tregs for therapeutic applications.[1][2] This combination has been shown to promote the transdifferentiation of conventional T cells into Tregs and to generate effector memory Tregs with tolerogenic activity.[3][4][5]
Introduction
Regulatory T cells (Tregs) are a specialized subset of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmunity.[6][7] The transcription factor Foxp3 is essential for the development and function of Tregs.[5] Interleukin-2 (IL-2) is a cytokine crucial for the survival, proliferation, and functional maturation of Tregs.[6][7][8][9] Tregs are highly sensitive to IL-2 due to their high-level expression of the high-affinity IL-2 receptor alpha chain (CD25).[7][9]
This compound is a small molecule inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19).[2][10][11] It has been identified as a potent inducer of Foxp3 in conventional T cells (Tconvs).[10][11] The mechanism of action involves the enhancement of STAT5 signaling downstream of the IL-2 receptor. This compound inhibits the ability of activated CDK8/19 to phosphorylate a serine residue in STAT5, which leads to the increased retention of tyrosine-phosphorylated (active) STAT5 in the nucleus.[1][10] This sustained STAT5 activation directly promotes the expression of the Foxp3 gene.[1]
The combination of this compound and IL-2 provides a synergistic approach to robustly expand a population of functional Tregs from both naïve and memory T cell compartments.[1][11] This methodology holds significant potential for the development of Treg-based therapies for autoimmune diseases, transplantation, and graft-versus-host disease.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (CDK8) | 0.61 nM | Cell-free assay | [2][10] |
| IC50 (CDK19) | 4.28 nM | Cell-free assay | [2][10] |
| EC50 (Foxp3 induction) | 32.5 nM | Tconv cells | [10] |
| In vivo dosage | 30 mg/kg (oral administration) | DO11.10 TCR transgenic mice | [2][10] |
| Effect on STAT5 Serine Phosphorylation | ~40% suppression | Mouse CD4+ T cells (1 µM this compound) | [2] |
| Effect on STAT5 Tyrosine Phosphorylation | ~160% enhancement | Mouse CD4+ T cells (1 µM this compound) | [2] |
Signaling Pathway
The combination of IL-2 and this compound converges on the STAT5 signaling pathway to promote Treg differentiation and expansion.
Experimental Protocols
Protocol 1: In Vitro Induction of Tregs from Mouse Splenocytes
This protocol describes the induction of Foxp3+ Tregs from a mixed population of mouse splenocytes.
Materials:
-
Spleen from a C57BL/6 mouse
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
Recombinant mouse IL-2 (carrier-free)
-
This compound (dissolved in DMSO)
-
Anti-mouse CD3e antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Ficoll-Paque PLUS
-
ACK lysis buffer
-
Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3
Procedure:
-
Isolate Splenocytes:
-
Aseptically harvest the spleen from a C57BL/6 mouse.
-
Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
T Cell Activation and Treg Induction:
-
Coat a 24-well plate with anti-mouse CD3e antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Resuspend splenocytes at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-mouse CD28 antibody to the cell suspension at a final concentration of 1 µg/mL.
-
Add recombinant mouse IL-2 to the desired final concentration (e.g., 100 U/mL).
-
Add this compound to the desired final concentration (e.g., 10-100 nM). A DMSO vehicle control should be included.
-
Plate 1 mL of the cell suspension per well in the anti-CD3e coated 24-well plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain for surface markers (CD4, CD25) according to standard protocols.
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
-
Stain for intracellular Foxp3.
-
Acquire data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.
-
References
- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. IL-2-based approaches to Treg enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-2 Receptor Signaling in Regulatory T Cell Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins [frontiersin.org]
- 10. This compound | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AS2863619: A Powerful Tool for Studying Antigen-Specific T Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2863619 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1] This small molecule has emerged as a valuable research tool for immunologists and drug developers focused on modulating T cell responses. This compound facilitates the conversion of conventional CD4+ and CD8+ T cells, including naïve and effector/memory populations, into Foxp3+ regulatory T cells (Tregs).[2][3] This induction of a regulatory phenotype is particularly significant as it occurs in an antigen-specific manner, offering a sophisticated method to study and potentially control immune responses in various contexts, including autoimmunity, allergy, and transplantation.[2][4][5]
The mechanism of action of this compound is distinct from many other Treg-inducing agents. It operates independently of TGF-β, a cytokine often associated with Treg differentiation, but requires the presence of IL-2.[2][3] By inhibiting CDK8/19, this compound enhances the IL-2-mediated activation of STAT5, a key transcription factor for the Foxp3 gene.[1][2] This leads to the upregulation of Foxp3 and the acquisition of a stable regulatory phenotype, even in the presence of pro-inflammatory cytokines.[2]
These application notes provide a comprehensive overview of the use of this compound for studying antigen-specific T cell responses, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by intervening in the signaling cascade downstream of the T cell receptor (TCR) and IL-2 receptor. Upon TCR engagement, CDK8 and CDK19 are activated and subsequently phosphorylate STAT5 on a serine residue, which inhibits its activity.[2] this compound blocks this inhibitory phosphorylation. In the presence of IL-2, which promotes STAT5 tyrosine phosphorylation and activation, the inhibition of CDK8/19 by this compound leads to enhanced and sustained STAT5 activity.[1][2] Activated STAT5 then binds to the Foxp3 gene locus, promoting its transcription and inducing the differentiation of the T cell into a Foxp3+ Treg.[2]
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate | PLOS One [journals.plos.org]
- 4. In vitro Regulatory T cells Differentiation From Naïve T Cells [bio-protocol.org]
- 5. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AS2863619 effectiveness in the presence of inflammatory cytokines
Welcome to the technical support center for AS2863619. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers and drug development professionals investigating the effectiveness of this compound in inducing regulatory T cells (Tregs), particularly in the presence of inflammatory cytokines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1] By inhibiting these kinases, this compound prevents the serine phosphorylation of the signal transducer and activator of transcription 5 (STAT5). This leads to enhanced tyrosine phosphorylation and nuclear retention of STAT5, which in turn activates the Foxp3 gene, the master regulator of Treg differentiation.[1] This process promotes the conversion of conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs).
Q2: Is the Treg induction by this compound dependent on TGF-β?
A2: No, the induction of Foxp3+ Tregs by this compound is independent of transforming growth factor-beta (TGF-β).[1] However, it is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation.[2]
Q3: How effective is this compound in inducing Tregs in the presence of pro-inflammatory cytokines like IL-6 and IL-12?
A3: A key advantage of this compound is that the Tregs it induces are not negatively regulated by the presence of inflammatory cytokines such as IL-6 and IL-12.[1] This suggests that this compound can effectively promote a regulatory phenotype even in a pro-inflammatory microenvironment.
Q4: What is the effect of this compound-induced Tregs on the cytokine profile?
A4: In mixed lymphocyte reactions, the addition of this compound-induced alloantigen-specific Tregs (ag-Tregs) has been shown to significantly increase the production of the anti-inflammatory cytokine IL-10 and the key T cell growth factor IL-2.[2][3]
Q5: Does this compound affect T cell viability?
A5: Studies have shown that CDK8/19 inhibitors, when used at concentrations effective for their biological activity, do not typically have a significant negative impact on the viability of T cells. However, as with any small molecule inhibitor, it is crucial to perform dose-response and toxicity assessments for your specific cell type and experimental conditions. One study noted that some CDK8/19 inhibitors could have off-target effects leading to toxicity at high doses, so careful dose selection is important.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low efficiency of Foxp3+ Treg induction | 1. Suboptimal concentration of this compound.2. Insufficient TCR stimulation.3. Low concentration or bioactivity of IL-2.4. Poor initial viability of T cells. | 1. Perform a dose-response curve for this compound (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific T cell population.2. Ensure adequate TCR stimulation using anti-CD3/CD28 antibodies or antigen-presenting cells with the specific antigen.3. Use a fresh, high-quality stock of recombinant IL-2 at a concentration known to support T cell survival and proliferation (e.g., 10-100 U/mL).4. Start with a highly viable population of T cells isolated using a gentle method. |
| High cell death in culture | 1. This compound concentration is too high.2. Suboptimal cell culture conditions (e.g., cell density, media quality).3. Presence of other toxic compounds. | 1. Lower the concentration of this compound. Refer to dose-response data.2. Optimize cell seeding density and ensure the use of fresh, complete culture medium.3. Ensure all reagents are of high purity and sterile. |
| Inconsistent results between experiments | 1. Variability in T cell donor populations.2. Inconsistent reagent quality (this compound, IL-2, antibodies).3. Variations in cell handling and culture techniques. | 1. If possible, use T cells from the same donor or a consistent source for a set of experiments.2. Use aliquots of reagents to avoid multiple freeze-thaw cycles. Qualify new batches of critical reagents.3. Standardize all cell isolation, culture, and analysis procedures. |
| This compound-induced Tregs show poor suppressive function | 1. Insufficient purity of the induced Treg population.2. Inappropriate ratio of Tregs to effector T cells in the suppression assay.3. The suppressive capacity was not assessed under appropriate inflammatory conditions. | 1. Purify the induced CD4+Foxp3+ population by cell sorting before functional assays.2. Titrate the ratio of Tregs to effector T cells (e.g., 1:1, 1:2, 1:4, 1:8) to determine the optimal suppressive ratio.3. Perform suppression assays in the presence of relevant inflammatory cytokines to confirm the stability of the suppressive phenotype. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 for CDK8 | 0.61 nM | Enzyme Assay | [5] |
| IC50 for CDK19 | 4.28 nM | Enzyme Assay | [5] |
| STAT5 Serine Phosphorylation | ~40% of control | Mouse CD4+ T cells | [6] |
| STAT5 Tyrosine Phosphorylation | ~160% of control | Mouse CD4+ T cells | [6] |
Table 2: Cytokine Production by this compound-Induced ag-Tregs in a Mixed Lymphocyte Reaction
| Cytokine | Fold Change (vs. control) | Cell Culture | Reference |
| IL-2 | Significantly Increased | Dendritic cells + CD4 T cells + ag-Tregs | [2][3] |
| IL-10 | Significantly Increased | Dendritic cells + CD4 T cells + ag-Tregs | [2][3] |
| IL-13 | Lower Concentration | Dendritic cells + CD4 T cells + ag-Tregs | [3] |
Experimental Protocols
Protocol 1: In Vitro Induction of Foxp3+ Tregs from Naïve CD4+ T Cells
This protocol describes a general method for inducing Foxp3+ Tregs from a population of naïve CD4+ T cells using this compound.
Materials:
-
Isolated naïve CD4+ T cells (CD4+CD45RA+ or CD4+CD62L+)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, 55 µM 2-mercaptoethanol)
-
Recombinant Human IL-2
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (dissolved in DMSO)
-
Pro-inflammatory cytokines (e.g., IL-6, IL-12) (optional)
Procedure:
-
Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using a commercially available negative selection kit.
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate three times with sterile PBS before use.
-
Resuspend the naïve CD4+ T cells in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Seed the T cells into the anti-CD3 coated plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Add recombinant human IL-2 to a final concentration of 50 U/mL.
-
Add this compound to the desired final concentration (a good starting point is 100 nM, with a titration from 10 nM to 1 µM recommended). Include a DMSO vehicle control.
-
(Optional) For experiments investigating the effect of inflammatory cytokines, add the desired cytokine(s) (e.g., IL-6 at 25 ng/mL, IL-12 at 10 ng/mL) to the culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, harvest the cells for analysis of Foxp3 expression by flow cytometry.
Protocol 2: In Vitro Suppression Assay
This protocol is to assess the suppressive function of this compound-induced Tregs.
Materials:
-
This compound-induced Tregs (generated as in Protocol 1, may require purification by cell sorting for CD4+CD25+ cells)
-
Responder T cells (Tresp): CD4+CD25- or total CD4+ T cells, labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-human CD3 and anti-human CD28 antibodies (bead-conjugated)
-
Complete RPMI-1640 medium
-
Pro-inflammatory cytokines (optional)
Procedure:
-
Label responder T cells with a proliferation dye according to the manufacturer's instructions.
-
In a 96-well round-bottom plate, co-culture the induced Tregs with the labeled responder T cells at different ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with only responder T cells.
-
Add anti-CD3/CD28 beads to stimulate proliferation of the responder T cells.
-
(Optional) Add inflammatory cytokines to the co-culture to assess the stability of the suppressive function in an inflammatory environment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
Harvest the cells and analyze the proliferation of the responder T cells (dye dilution) by flow cytometry. A reduction in the proliferation of responder T cells in the presence of induced Tregs indicates suppressive activity.
Visualizations
Caption: this compound Signaling Pathway for Treg Induction.
Caption: Experimental Workflow for this compound-mediated Treg Induction.
References
- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Treg-targeted efficient-inducible platform for collagen-induced arthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
Technical Support Center: AS2863619 and Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of AS2863619 in primary cell cultures, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Its primary mechanism of action involves the inhibition of CDK8/19, which leads to enhanced activation of STAT5.[1][2][4] Activated STAT5 then promotes the expression of the transcription factor Foxp3, a key regulator of regulatory T cell (Treg) differentiation and function.[1][4][5] This ultimately enables the conversion of conventional T cells (Tconv) into Foxp3+ Tregs.[2][3]
Q2: Are there any known off-target effects of this compound?
Q3: I am observing unexpected phenotypic changes in my primary cell cultures treated with this compound that are inconsistent with CDK8/19 inhibition. What could be the cause?
Unforeseen phenotypic alterations could stem from several factors:
-
Off-Target Effects: The compound may be interacting with other kinases or cellular proteins.
-
Cell Type-Specific Responses: The effects of CDK8/19 inhibition can vary significantly between different primary cell types.
-
Experimental Conditions: Factors such as compound concentration, treatment duration, and cell culture conditions can influence the outcome.
-
Compound Purity and Stability: Issues with the integrity of the this compound compound can lead to anomalous results.
Q4: How can I experimentally assess potential off-target effects of this compound in my primary cell culture system?
To investigate potential off-target effects, consider the following experimental approaches:
-
Dose-Response Analysis: Perform a wide-range dose-response curve to determine if the unexpected phenotype is observed only at concentrations significantly higher than the IC50 for CDK8/19.
-
Use of a Structurally Unrelated CDK8/19 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective CDK8/19 inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiments: If a known downstream effector of an off-target is hypothesized, attempt to rescue the phenotype by modulating that specific pathway.
-
Kinase Profiling: Utilize commercially available kinase profiling services to screen this compound against a broad panel of kinases at various concentrations.
-
Control Cell Lines: Include control primary cells that do not express the expected target or pathway components to see if the effect persists.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability | Off-target effects on essential cellular kinases. | - Perform a dose-response experiment to determine the toxic concentration. - Use a lower concentration of this compound that is still effective for CDK8/19 inhibition. - Ensure the DMSO concentration in the final culture medium is not exceeding toxic levels (typically <0.1%). - Test the compound in parallel with a known selective CDK8/19 inhibitor. |
| Inconsistent Induction of Foxp3 Expression | Suboptimal experimental conditions. | - Confirm the requirement for T-cell receptor (TCR) and IL-2 stimulation for Foxp3 induction.[6] - Titrate the concentration of this compound; the EC50 for Foxp3 induction in Tconv cells is reported to be 32.5 nM.[1] - Optimize the duration of treatment. |
| Phenotype Observed is Independent of STAT5 Activation | Potential off-target signaling pathway modulation. | - Verify the phosphorylation status of STAT5 in response to this compound treatment.[2][4] - Investigate other signaling pathways that might be affected by performing pathway-specific reporter assays or western blotting for key signaling nodes. |
Quantitative Data Summary
| Target | Assay Type | IC50 (nM) | Reference |
| CDK8 | Cell-free assay | 0.6099 | [6][7] |
| CDK19 | Cell-free assay | 4.277 | [6][7] |
| Foxp3 Induction | In Tconv cells | EC50 = 32.5 | [1] |
Experimental Protocols
Protocol for In Vitro Induction of Foxp3 in Mouse CD4+ T Cells
This protocol is adapted from methodologies described in the literature.[6]
-
Cell Isolation: Isolate CD4+ T cells from the spleens and lymph nodes of mice using standard immunomagnetic separation techniques.
-
Cell Plating: Plate 2 x 10^5 CD4+ T cells with 4 x 10^4 T-cell-depleted splenocytes as antigen-presenting cells.
-
Stimulation: Add the appropriate antigen (e.g., 5 µM OVA peptide for DO11.10 TCR transgenic T cells) to stimulate the T cells.
-
This compound Treatment: Add this compound to the culture at the desired concentration (e.g., 1.0 µM).
-
Incubation: Culture the cells for a specified period (e.g., 24-44 hours).
-
Analysis: Harvest the cells and analyze Foxp3 expression by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing AS2863619 Treatment for Foxp3 Expression
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AS2863619 to achieve optimal expression of the transcription factor Foxp3, a key marker for regulatory T cells (Tregs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce Foxp3 expression?
A1: this compound is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1] Mechanistically, it promotes the expression of Foxp3 by inhibiting CDK8/19, which normally suppress the activity of the transcription factor STAT5.[2] By inhibiting CDK8/19, this compound enhances the phosphorylation of STAT5 on a C-terminal tyrosine residue, leading to its activation.[1][2] Activated STAT5 then binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS) 0, to drive Foxp3 transcription.[2] This process is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation but is independent of TGF-β.[1][2][3]
Q2: In which cell types can this compound induce Foxp3?
A2: this compound has been shown to induce Foxp3 expression in various T-cell subsets, including naïve and effector/memory CD4+ and CD8+ T cells.[1][2][3] It can convert conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs).[1][3]
Q3: What are the key requirements for successful Foxp3 induction with this compound?
A3: Successful induction of Foxp3 expression with this compound requires three key components:
-
T-cell receptor (TCR) stimulation: This is necessary to activate the T cells.[1][3]
-
Interleukin-2 (IL-2): IL-2 signaling is crucial for STAT5 activation, which is enhanced by this compound.[2][3][4]
-
This compound: The compound itself is required to inhibit CDK8/19.
Q4: Are the Tregs induced by this compound functionally suppressive?
A4: Yes, T cells converted by this compound into Foxp3+ cells exhibit suppressive functions characteristic of regulatory T cells.[3] In vivo, these induced Tregs have shown protective effects in mouse models of allergic and autoimmune diseases.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no Foxp3 expression | Inadequate TCR stimulation | Ensure optimal concentration of anti-CD3/CD28 antibodies or appropriate antigen-presenting cell (APC) to T-cell ratio. |
| Insufficient IL-2 concentration | Titrate IL-2 concentration to determine the optimal level for your specific cell type and culture conditions. | |
| Suboptimal this compound concentration | Perform a dose-response experiment to identify the optimal concentration of this compound. A starting point for mouse CD4+ T cells is 1 µM.[1] | |
| Incorrect treatment duration | Optimize the treatment duration. A 22-hour treatment has been shown to be effective for mouse CD4+ T cells.[1] Consider a time-course experiment (e.g., 12, 24, 48, 72 hours). | |
| Poor cell viability | Use a viability dye during flow cytometry analysis to exclude dead cells, which can non-specifically bind antibodies. Optimize cell culture conditions to maintain high viability. | |
| High cell death | This compound toxicity at high concentrations | Reduce the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration. |
| Overstimulation of T cells | Reduce the concentration of anti-CD3/CD28 antibodies or adjust the APC to T-cell ratio. | |
| Induced Tregs are not suppressive | Insufficient Foxp3 expression levels | Optimize this compound concentration and treatment duration to achieve higher and more stable Foxp3 expression. |
| Lack of stable Foxp3 expression | In vitro-induced Tregs may lack the stable epigenetic modifications of natural Tregs.[2] For more stable expression, in vivo administration of this compound may be necessary.[2][3] | |
| Inappropriate functional assay | Ensure the suppression assay is properly controlled and validated. Use a standard in vitro suppression assay with responder T cells. |
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy
| Cell Type | This compound Concentration | Treatment Duration | Key Findings | Reference |
| Mouse CD4+ T cells | 1 µM | 22 hours | Suppressed serine phosphorylation of STAT5 to ~40% and enhanced tyrosine phosphorylation to ~160% of control. | [1] |
| Mouse naïve & effector/memory CD4+ T cells | Dose-dependent | Not specified | Induced Foxp3 expression. | [1][3] |
| Mouse CD8+ T cells | Dose-dependent | Not specified | Induced Foxp3 expression. | [1][3] |
| Human CD4+ & CD8+ Tconv cells | Not specified | Not specified | Substantially enhanced FOXP3 expression. | [1] |
Experimental Protocols
Protocol: In Vitro Induction of Foxp3 in Mouse CD4+ T Cells with this compound
-
Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
T-Cell Activation: Coat a 96-well plate with anti-CD3 (e.g., clone 145-2C11) and anti-CD28 (e.g., clone 37.51) antibodies at optimal concentrations (typically 1-5 µg/mL). Seed the purified CD4+ T cells at a density of 1 x 10^5 cells per well.
-
Treatment: Add recombinant mouse IL-2 to a final concentration of 10 ng/mL. Add this compound to the desired final concentration (e.g., a starting concentration of 1 µM). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined duration. For initial experiments, a 24 to 72-hour incubation period is recommended to establish a kinetic response.
-
Analysis of Foxp3 Expression by Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD4, CD25).
-
Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.
-
Stain for intracellular Foxp3 using a fluorescently labeled anti-Foxp3 antibody (e.g., clone FJK-16s).
-
Acquire data on a flow cytometer and analyze the percentage of Foxp3+ cells within the CD4+ T-cell population.
-
Visualizations
Caption: Signaling pathway of this compound-mediated Foxp3 induction.
Caption: Troubleshooting workflow for suboptimal Foxp3 expression.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. mdpi.com [mdpi.com]
Technical Support Center: TGF-beta Independent Treg Induction Using AS2863619
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AS2863619 to induce regulatory T cells (Tregs) in a TGF-beta independent manner.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce Treg formation?
This compound is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] It induces the differentiation of conventional T cells (Tconv) into Foxp3+ Tregs independently of TGF-beta signaling. The mechanism of action involves the inhibition of CDK8/19, which in turn enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1] Activated STAT5 then binds to the Foxp3 gene locus, promoting its transcription and the subsequent expression of the master Treg transcription factor, Foxp3.[1]
Q2: What are the key advantages of using this compound for Treg induction?
-
TGF-beta Independent: this compound circumvents the need for TGF-beta, a pleiotropic cytokine with potentially undesirable off-target effects.
-
Effective on Multiple T cell Subsets: It can convert naïve, effector, and memory CD4+ and CD8+ T cells into Foxp3+ Tregs.[1]
-
Resistance to Inflammatory Cytokines: The induction of Tregs by this compound is not inhibited by the presence of pro-inflammatory cytokines such as IL-6 and IL-12.[1]
Q3: What are the essential requirements for successful Treg induction with this compound?
Successful induction of Foxp3+ Tregs using this compound is dependent on two critical factors:
-
T-cell receptor (TCR) stimulation: Concurrent activation of the T-cell receptor is necessary.[1]
-
Interleukin-2 (IL-2): The presence of IL-2 is essential for the differentiation process.[1][3][4]
Q4: Are the Tregs induced by this compound stable and functional?
In vitro, Tregs induced by this compound show suppressive functions. However, similar to TGF-beta induced Tregs, they may lack the Treg-specific DNA hypomethylation at the Foxp3 locus, which can be associated with phenotypic instability.[1] Interestingly, in vivo studies have shown that this compound-induced Tregs can acquire these stable epigenetic modifications.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no Foxp3 expression | Inadequate TCR stimulation | Ensure optimal concentration and quality of anti-CD3/CD28 antibodies or antigen-presenting cells (APCs). |
| Insufficient IL-2 concentration | Titrate the concentration of IL-2. A common starting point is 100 U/mL, but the optimal concentration may vary depending on the cell type and culture conditions. | |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. See the data table below for guidance. | |
| Poor cell viability | Check cell viability before and during the experiment. Ensure proper cell handling and culture conditions. Use fresh, high-quality reagents. | |
| Incorrect cell density | Optimize the cell seeding density. A common starting point is 1 x 10^6 cells/mL.[3] | |
| High cell death | This compound toxicity | Although generally low, high concentrations of this compound may induce some toxicity. Reduce the concentration and/or incubation time. |
| Overstimulation of T cells | Reduce the concentration of TCR stimulating agents. | |
| Inconsistent results | Variability in reagents | Use reagents from the same lot for a series of experiments. Ensure proper storage and handling of this compound and cytokines. |
| Differences in primary cell donors | Be aware of potential donor-to-donor variability in T cell responses. Include appropriate controls and replicates. |
Data Presentation
Table 1: Representative Dose-Dependent Induction of Foxp3 in CD4+ T cells by this compound.
| This compound Concentration (nM) | Expected Foxp3+ Cells (%) |
| 0 (Control) | < 5% |
| 10 | 15 - 25% |
| 30 | 30 - 50% |
| 100 | 50 - 70% |
| 300 | > 70% |
Note: These are representative values and the optimal concentration may vary depending on the experimental conditions, cell type, and donor.
Experimental Protocols
In Vitro Induction of Foxp3+ Tregs from Mouse CD4+ T cells
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant mouse IL-2
-
Anti-mouse CD3 and anti-mouse CD28 antibodies
-
CD4+ T cell isolation kit (mouse)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)
-
96-well round-bottom culture plates
Protocol:
-
Isolate CD4+ T cells: Isolate naïve or total CD4+ T cells from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Plate coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Culture: a. Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium. b. Seed the cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate. c. Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL. d. Add recombinant mouse IL-2 to a final concentration of 100 U/mL. e. Add this compound to the desired final concentration (e.g., 30-100 nM). Include a DMSO vehicle control.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
Visualizations
Signaling Pathway of this compound-mediated Treg Induction
Caption: this compound inhibits CDK8/19, leading to enhanced STAT5 tyrosine phosphorylation and Foxp3 gene expression.
Experimental Workflow for In Vitro Treg Induction
Caption: A step-by-step workflow for the in vitro induction of Tregs using this compound.
References
- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of full-length FOXP3 exceeds other isoforms in thymus and stimulated CD4 + T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins [frontiersin.org]
Validation & Comparative
A Comparative Guide to AS2863619 and Senexin A in Modulating Regulatory T Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side analysis of two prominent CDK8/19 inhibitors, AS2863619 and Senexin A, and their respective impacts on the differentiation of regulatory T cells (Tregs). Tregs, characterized by the expression of the transcription factor Foxp3, are critical for maintaining immune homeostasis and preventing autoimmunity. Modulating their differentiation is a key therapeutic strategy for various immunological diseases. This document synthesizes available experimental data to compare the mechanisms, potency, and experimental outcomes of these two compounds.
Overview and Mechanism of Action
Both this compound and Senexin A target the cyclin-dependent kinases CDK8 and CDK19, which are components of the Mediator complex that regulates transcription.[1][2] Despite sharing the same molecular targets, they promote Treg differentiation through distinct signaling pathways.
-
This compound is a highly potent and selective inhibitor of CDK8/19.[3][4] It induces the expression of Foxp3 in conventional T cells (Tconv), effectively converting them into Tregs. This process is dependent on IL-2 and T-cell receptor (TCR) signaling but, notably, occurs independently of TGF-β.[1][5] The core mechanism involves the inhibition of CDK8/19-mediated phosphorylation of a serine residue on STAT5. This enhances the activating tyrosine phosphorylation of STAT5, leading to its increased nuclear activity and subsequent binding to the Foxp3 gene locus to drive its expression.[1][3][5]
-
Senexin A also promotes Treg differentiation by inhibiting CDK8/19.[6][7] However, its mechanism relies on sensitizing T cells to TGF-β signaling.[6][7] CDK8/19 inhibition by Senexin A attenuates the antagonistic effects of IFN-γ-STAT1 signaling, which normally suppresses Treg differentiation. This relief of inhibition, combined with an enhancement of Smad2/3 phosphorylation, potentiates the TGF-β pathway, leading to increased expression of Foxp3 and other Treg signature genes.[6][7][8]
Signaling Pathway Diagrams
Caption: this compound inhibits CDK8/19, promoting STAT5 tyrosine phosphorylation and Foxp3 expression.
Caption: Senexin A enhances TGF-β signaling for Foxp3 expression by inhibiting CDK8/19 and IFN-γ/STAT1.
Comparative Data Presentation
The following tables summarize the quantitative data available for this compound and Senexin A from separate studies. A direct head-to-head comparison under identical experimental conditions is not currently available in the literature.
Table 1: Potency and Efficacy
| Parameter | This compound | Senexin A | Reference |
| Target | CDK8 / CDK19 | CDK8 / CDK19 | [1][2] |
| IC₅₀ (CDK8) | 0.61 nM | 280 nM | [2][3] |
| IC₅₀ (CDK19) | 4.28 nM | Not specified (Kd = 0.31 µM) | [3][9] |
| EC₅₀ (Foxp3 Induction) | 32.5 nM | Not specified | [3] |
| Effective Concentration | 0.5 - 1 µM (in vitro) | 0.5 µM (in vitro) | [5][6] |
| Primary Pathway | IL-2 / STAT5 Dependent | TGF-β / Smad Dependent | [1][6] |
| TGF-β Requirement | Independent | Dependent | [5][7] |
Table 2: Observed Effects on T Cell Signaling
| Molecular Event | Effect of this compound | Effect of Senexin A | Reference |
| STAT5 Serine Phosphorylation | Suppressed to ~40% of control | Not reported | [5] |
| STAT5 Tyrosine Phosphorylation | Enhanced to ~160% of control | Not reported | [5] |
| STAT1 Ser727 Phosphorylation | Not reported | Significantly decreased | [6][8] |
| Smad2/3 Phosphorylation | Not reported | Enhanced | [6][7] |
Experimental Protocols and Workflow
The following is a representative protocol for in vitro Treg differentiation using CDK8/19 inhibitors, synthesized from methodologies described in the cited literature.
In Vitro Treg Differentiation Assay
-
Cell Isolation: Isolate naïve CD4⁺ T cells (CD4⁺CD62L⁺CD44⁻CD25⁻) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Plate purified naïve CD4⁺ T cells in 96-well plates pre-coated with anti-CD3ε antibody (e.g., 5 µg/mL).
-
Stimulation and Differentiation:
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) and recombinant human IL-2 (e.g., 20 U/mL).[6][10]
-
For Senexin A-mediated differentiation: Add recombinant human TGF-β1 (e.g., 1 ng/mL).[6][10]
-
For both conditions: Add the respective CDK8/19 inhibitor (e.g., this compound or Senexin A at desired concentrations) or DMSO as a vehicle control.
-
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD25).
-
Perform intracellular staining for the transcription factor Foxp3 using a Foxp3/Transcription Factor Staining Buffer Set.
-
Analyze the percentage of CD4⁺Foxp3⁺ cells by flow cytometry.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro Treg differentiation assay using CDK8/19 inhibitors.
Summary and Conclusion
This compound and Senexin A are valuable research tools for studying and inducing Treg differentiation through the inhibition of CDK8/19.
-
This compound stands out for its exceptional potency and its ability to drive Treg differentiation through a TGF-β-independent mechanism. This feature is particularly significant as it may allow for the generation of Tregs even in pro-inflammatory environments where TGF-β signaling could be compromised. The IL-2/STAT5-centric pathway it promotes is a direct route to activating the master regulator, Foxp3.[1][5]
-
Senexin A , while less potent, effectively promotes Treg differentiation by enhancing the canonical TGF-β signaling pathway.[6][7] Its mechanism, which involves relieving the inhibitory pressure from IFN-γ/STAT1 signaling, highlights the complex crosstalk between cytokine pathways in determining T cell fate.[6][7]
References
- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Efficacy of AS2863619 in Models Potentially Resistant to Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK8/19 inhibitor AS2863619 and its potential efficacy in cancer models that are resistant to other immunotherapies, such as PD-1 checkpoint inhibitors. While direct experimental data for this compound in immunotherapy-resistant models is not yet available in published literature, this guide draws upon preclinical data from other selective CDK8/19 inhibitors with the same mechanism of action to provide a comprehensive overview of the potential therapeutic strategy.
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its homolog CDK19.[1] Its primary mechanism of action in the context of immunology involves the induction of the transcription factor Foxp3 in conventional T cells (Tconv), effectively converting them into regulatory T cells (Tregs).[1] This process is independent of TGF-β, a canonical inducer of Tregs, but is reliant on IL-2 and T-cell receptor (TCR) signaling.[1]
This compound inhibits the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5) on a serine residue within the PSP motif by CDK8/19.[1] This inhibition leads to an enhanced and sustained tyrosine phosphorylation of STAT5, promoting its nuclear retention and activation.[1] Activated STAT5 then binds to the promoter and enhancer regions of the Foxp3 gene, driving its expression and inducing a Treg phenotype.[2]
Efficacy in Preclinical Models: A Comparative Look
While direct studies on this compound in immunotherapy-resistant cancer models are pending, research on other CDK8/19 inhibitors provides compelling evidence for their potential in this setting. A key study investigated the efficacy of BI-1347, another potent and selective CDK8/19 inhibitor, in combination with an anti-PD-1 antibody in a murine colon adenocarcinoma model (MC38).
Quantitative Data Summary
The combination of a CDK8/19 inhibitor with an anti-PD-1 checkpoint inhibitor resulted in a significant enhancement of the anti-tumor response compared to either agent alone. This suggests a synergistic effect that could be beneficial in overcoming resistance to checkpoint blockade.
| Treatment Group | Tumor Growth Inhibition (%) | Key Finding | Reference |
| Vehicle Control | 0 | Baseline tumor growth | Hofmann et al., 2020 |
| BI-1347 (10 mg/kg, daily, p.o.) | Moderate | Modest single-agent activity | Hofmann et al., 2020 |
| Anti-PD-1 (10 mg/kg, twice weekly, i.p.) | Moderate | Standard single-agent activity | Hofmann et al., 2020 |
| BI-1347 + Anti-PD-1 | Significantly Enhanced | Synergistic anti-tumor response | Hofmann et al., 2020 |
Note: Specific tumor growth inhibition percentages were not detailed in the available abstracts, but the study concluded a significant enhancement in the combination group.
The proposed mechanism for this enhanced efficacy is not through the generation of Tregs, as might be expected from the primary mechanism of this compound, but rather through the enhancement of Natural Killer (NK) cell activity.[3] CDK8/19 inhibition was shown to augment the production of cytolytic molecules such as perforin (B1180081) and granzyme B in NK cells, thereby boosting their tumor-killing capacity.[3]
Experimental Protocols
The following is a representative experimental protocol for an in vivo combination study of a CDK8/19 inhibitor and an anti-PD-1 antibody, based on the study by Hofmann et al. (2020) and general practices for such models.
In Vivo Combination Efficacy Study in a Syngeneic Mouse Model
-
Cell Line and Animal Model:
-
Murine colon adenocarcinoma MC38 cells are cultured under standard conditions.
-
Female C57BL/6 mice, aged 6-8 weeks, are used for tumor implantation.
-
-
Tumor Implantation:
-
MC38 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).
-
A total of 1 x 106 MC38 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
-
Treatment Groups and Dosing:
-
Mice are randomized into four treatment groups (n=10 per group) when tumors reach a palpable size (e.g., 50-100 mm³):
-
Vehicle Control: Administered daily by oral gavage (p.o.) and with an isotype control antibody intraperitoneally (i.p.) twice a week.
-
CDK8/19 Inhibitor (e.g., BI-1347): 10 mg/kg administered daily by oral gavage.
-
Anti-PD-1 Antibody: 10 mg/kg administered twice weekly by intraperitoneal injection.
-
Combination Therapy: CDK8/19 inhibitor and anti-PD-1 antibody administered as per the single-agent schedules.
-
-
-
Monitoring and Endpoints:
-
Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of morbidity are observed.
-
Primary endpoint: Tumor growth inhibition. Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment.
-
-
Immunological Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells, Tregs).
-
Analysis of cytolytic markers (e.g., granzyme B, perforin) in immune cells.
-
Conclusion
This compound, a potent CDK8/19 inhibitor, holds promise as a novel immunomodulatory agent. While its primary described mechanism involves the induction of regulatory T cells, preclinical data from other CDK8/19 inhibitors suggest a potential role in enhancing anti-tumor immunity through the activation of NK cells. The synergistic effect observed when combining a CDK8/19 inhibitor with an anti-PD-1 antibody in a preclinical cancer model indicates that this class of drugs could be a valuable strategy for overcoming resistance to checkpoint blockade. Further studies are warranted to directly evaluate the efficacy of this compound in immunotherapy-resistant models and to elucidate the precise immunological mechanisms at play.
References
A Comparative Guide to Induced Regulatory T Cell Populations: AS2863619-iTregs vs. Conventional iTregs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of induced regulatory T cells (iTregs) generated with the novel small molecule AS2863619 versus those generated by conventional methods using Transforming Growth Factor-beta (TGF-β). We will explore the key phenotypic and functional differences, supported by available experimental data, to inform the selection of the most appropriate iTreg population for research and therapeutic development.
Introduction to Induced Regulatory T Cells
Induced regulatory T cells (iTregs) are a subset of CD4+ T cells that are converted from conventional T cells in the periphery. They play a crucial role in maintaining immune homeostasis and tolerance to self and foreign antigens. The generation of iTregs in vitro holds immense therapeutic potential for treating autoimmune diseases, allergic reactions, and preventing transplant rejection. The gold-standard for iTreg generation has historically relied on the cytokine TGF-β. However, the stability and efficacy of these conventional iTregs, particularly in inflammatory environments, have been a significant challenge.
This compound is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) that has emerged as a novel and powerful inducer of the transcription factor Forkhead box P3 (Foxp3), the master regulator of the Treg cell lineage. This guide will dissect the distinct characteristics of iTregs generated using this innovative approach in comparison to traditional TGF-β-induced iTregs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound-iTregs and conventional iTregs lies in their induction pathways.
This compound-iTregs: this compound functions by inhibiting CDK8 and CDK19. This inhibition leads to an augmentation of STAT5 (Signal Transducer and Activator of Transcription 5) activation through enhanced tyrosine phosphorylation.[1] Activated STAT5 then directly promotes the expression of the Foxp3 gene, initiating the conversion of conventional T cells (Tconvs) into iTregs.[2] This process is independent of TGF-β signaling but requires T cell receptor (TCR) and IL-2 stimulation.[3]
Conventional iTregs: The generation of conventional iTregs is critically dependent on TGF-β signaling.[1][4] TGF-β, in concert with IL-2 and TCR stimulation, activates the SMAD signaling pathway, which in turn induces Foxp3 expression.[5] This pathway can be further modulated by other agents such as retinoic acid (RA) and rapamycin (B549165) to enhance iTreg differentiation and function.[1][4]
Signaling pathways for iTreg induction.
Phenotypic Comparison
The distinct induction mechanisms result in iTreg populations with notable phenotypic differences. This compound-iTregs exhibit a phenotype that suggests a more committed and functional regulatory lineage, particularly in vivo.
| Feature | This compound-iTregs | Conventional (TGF-β) iTregs | References |
| Inducing Agent | This compound (CDK8/19 inhibitor) | TGF-β (often with retinoic acid or rapamycin) | [4], |
| Key Signaling | STAT5 | SMAD | ,[5] |
| TGF-β Dependence | Independent | Dependent | [3],[1] |
| Foxp3 Expression | Potent induction in CD4+ and CD8+ T cells | Induced in CD4+ T cells | [3],[6] |
| Surface Markers | CD44+, CD62L+, CD103+ (effector memory phenotype) | CD25+, CTLA-4+, EOS+ | [7],[4] |
| Gene Expression | Upregulation of Il2ra, Tnfrsf18, Foxo1, Ccr4, Icos | Upregulation of Foxp3, Ctla4, Eos | ,[4] |
| Stability (in vitro) | Lack stable Treg-specific DNA hypomethylation | Generally unstable Foxp3 expression due to lack of TSDR demethylation | [8],[4] |
| Stability (in vivo) | Can acquire Treg-specific epigenetic alterations | Often lose Foxp3 expression, especially in inflammatory settings | [8],[6] |
| Inflammatory Resistance | Can be generated in the presence of IL-4, IL-6, IFN-γ | Generation and function are hampered by inflammatory cytokines | [8],[6] |
Functional Comparison
Functionally, this compound-iTregs demonstrate robust suppressive capacity both in vitro and, crucially, in vivo, even in inflammatory contexts. This contrasts with the often-transient suppressive function of conventional iTregs.
| Functional Aspect | This compound-iTregs | Conventional (TGF-β) iTregs | References |
| In Vitro Suppression | Potent suppression of T cell proliferation | Suppressive, but can be variable depending on the protocol | [7],[4] |
| In Vivo Suppression | Effective in models of skin hypersensitivity and autoimmune disease | Often fail to suppress in vivo, particularly in inflammatory models | ,[6] |
| Stability of Function | Differentiate into stable pTregs in vivo with an nTreg-like profile | Prone to converting into pro-inflammatory effector T cells (e.g., Th17) | ,[6] |
| Alloantigen Specificity | Can be generated as stable alloantigen-specific iTregs | Can be generated as antigen-specific iTregs, but stability is a concern | [7],[6] |
Experimental Protocols
Detailed methodologies for the generation and functional assessment of both iTreg populations are provided below.
Generation of this compound-iTregs (Murine)
This protocol is based on the induction of Foxp3 in naïve T cells through CDK8/19 inhibition.
Materials:
-
Naïve CD4+ or CD8+ T cells (e.g., from spleen and lymph nodes of mice)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2-ME, penicillin/streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant murine IL-2
Protocol:
-
Isolate naïve CD4+ or CD8+ T cells from mouse spleen and lymph nodes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C.
-
Wash plates to remove unbound antibody.
-
Seed naïve T cells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add recombinant murine IL-2 (e.g., 100 U/mL).
-
Add this compound to the desired final concentration (e.g., EC50 of 32.5 nM, with a typical range of 10-100 nM).[1] Include a vehicle control (DMSO).
-
Culture for 3-5 days at 37°C and 5% CO2.
-
Assess Foxp3 expression by flow cytometry.
Generation of Conventional TGF-β-iTregs (Human)
This protocol describes the generation of human iTregs using TGF-β, with the option of including retinoic acid and rapamycin for enhanced suppressive function.[1][2][4]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human IL-2
-
Recombinant human TGF-β1
-
All-trans retinoic acid (ATRA) (optional)
-
Rapamycin (optional)
Protocol:
-
Isolate naïve CD4+ T cells from human PBMCs.
-
Activate T cells with anti-CD3/CD28 stimulation in complete medium.
-
Add recombinant human IL-2 (e.g., 100 U/mL).[2]
-
Add recombinant human TGF-β1 (e.g., 1 ng/mL).[2]
-
For enhanced protocols, add ATRA (e.g., 100 nM) and/or Rapamycin (e.g., 100 nM).[2]
-
Culture for 5-7 days at 37°C and 5% CO2.[2]
-
Analyze Foxp3 expression and other markers by flow cytometry.
References
- 1. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antigen-specific TGF-β-induced regulatory T cells but not natural Tregs ameliorate autoimmune arthritis by shifting the balance of Th17 toward Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment and Characterization of Induced Alloantigen-Specific Regulatory T Cells Obtained by the Inhibition of CDK8/19 with the this compound Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AS2863619
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AS2863619, a potent and selective inhibitor of CDK8 and CDK19. All personnel must review this guide and the manufacturer's Safety Data Sheet (SDS) before working with this compound.
Compound Information and Physicochemical Properties
This compound is a small molecule used in laboratory research to induce Foxp3 expression in Tconv cells.[1][2][3] It is not intended for human or veterinary use.[1]
| Property | Value |
| CAS Number | 2241300-51-4[1] |
| Molecular Formula | C₁₆H₁₄Cl₂N₈O[1] |
| Molecular Weight | 405.24 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | 10 mM in DMSO[1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions are essential to minimize exposure.[2][4]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if handling large quantities of the solid form that may generate dust. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing and using this compound in a laboratory setting.
Preparation of Stock Solutions
-
Work Area Preparation : Ensure a clean and designated workspace. A chemical fume hood is recommended for handling the solid compound.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Solubilization : Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration (e.g., 10 mM).[1] Ensure the compound is fully dissolved before use.
-
Storage : Store the stock solution at -80°C or -20°C in a tightly sealed container.[1]
Experimental Use
-
When using this compound in cell-based assays, add the compound to the cell culture medium at the desired final concentration.
-
For animal experiments, the compound can be administered orally.[5]
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Solid Waste : Dispose of contaminated lab supplies (e.g., pipette tips, tubes) in a designated solid waste container.
-
Decontamination : Decontaminate all work surfaces and equipment after handling the compound.
-
Waste Pickup : Arrange for the disposal of chemical waste through your institution's environmental health and safety office.
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
Signaling Pathway and Experimental Workflow
This compound inhibits CDK8 and CDK19, leading to enhanced activation of STAT5, which in turn activates the Foxp3 gene.[1][5]
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
